molecular formula C20H15ClN2O2 B11981099 9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine CAS No. 303104-37-2

9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

Cat. No.: B11981099
CAS No.: 303104-37-2
M. Wt: 350.8 g/mol
InChI Key: JRDLQYGIXLGAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-C][1,3]benzoxazines This compound is characterized by the presence of a chloro group, a furyl group, and a phenyl group attached to the pyrazolo[1,5-C][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Cyclization to form the benzoxazine ring: The pyrazole intermediate is then subjected to cyclization with an appropriate ortho-substituted phenol or aniline derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of the chloro group: The final step involves the chlorination of the benzoxazine intermediate using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the chloro group can yield the corresponding dechlorinated compound.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of the dechlorinated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 9-Chloro-2-(2-furyl)-5-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
  • 9-Chloro-5-isobutyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
  • 9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

Uniqueness

9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is unique due to the presence of the furyl and phenyl groups, which impart distinct electronic and steric properties

Properties

CAS No.

303104-37-2

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

9-chloro-2-(furan-2-yl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H15ClN2O2/c21-14-8-9-18-15(11-14)17-12-16(19-7-4-10-24-19)22-23(17)20(25-18)13-5-2-1-3-6-13/h1-11,17,20H,12H2

InChI Key

JRDLQYGIXLGAFV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.